Azlocillin sodium
Overview
Description
Azlocillin sodium is a semisynthetic acylureido penicillin antibiotic derived from ampicillin. It is known for its extended spectrum of activity and greater in vitro potency compared to carboxy penicillins. This compound is effective against a broad range of bacteria, including Pseudomonas aeruginosa and enterococci .
Mechanism of Action
Target of Action
Azlocillin Sodium primarily targets the Penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like this compound.
Mode of Action
This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. It’s also suggested that this compound may interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting PBPs, this compound prevents the proper formation of the cell wall, leading to bacterial cell death .
Pharmacokinetics
It is predominantly eliminated by renal mechanisms but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours, which is longer in neonates and 2 to 6 hours in patients with renal impairment . It is 20 to 46% bound to plasma proteins .
Result of Action
The primary result of this compound’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of infections caused by a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .
Biochemical Analysis
Biochemical Properties
Azlocillin sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall. By binding to these PBPs, this compound inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This inhibition disrupts the normal function of the cell, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that this compound interferes with an autolysin inhibitor .
Molecular Mechanism
The molecular mechanism of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of the cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
This compound is eliminated predominantly by renal mechanisms, but it also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours . This half-life is longer in neonates, and 2 to 6 hours in patients with renal impairment .
Metabolic Pathways
This compound is predominantly eliminated by renal mechanisms . It also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound are found in bile .
Transport and Distribution
This compound is not significantly absorbed from the gastrointestinal tract . It is predominantly eliminated by renal mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions: Azlocillin sodium can be synthesized through the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Azlocillin sodium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong nucleophiles like alkoxides or amines.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different pharmacological properties.
Scientific Research Applications
Azlocillin sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the efficacy of new antibacterial agents.
Medicine: It is employed in clinical research to develop new treatments for infections caused by resistant bacteria.
Industry: this compound is used in the development of new antibiotics and in the study of environmental pollutants, particularly in water purification
Comparison with Similar Compounds
Mezlocillin: Another acylureido penicillin with a similar spectrum of activity.
Piperacillin: Known for its effectiveness against Pseudomonas aeruginosa and other Gram-negative bacteria.
Azlocillin sodium stands out due to its enhanced activity against enterococci and its ability to treat a wider range of bacterial infections.
Properties
IUPAC Name |
sodium;3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOCNBWUHNCKJM-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N5NaO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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